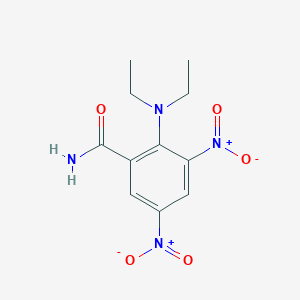

2-(Diethylamino)-3,5-dinitrobenzamide

Description

Propriétés

Formule moléculaire |

C11H14N4O5 |

|---|---|

Poids moléculaire |

282.25 g/mol |

Nom IUPAC |

2-(diethylamino)-3,5-dinitrobenzamide |

InChI |

InChI=1S/C11H14N4O5/c1-3-13(4-2)10-8(11(12)16)5-7(14(17)18)6-9(10)15(19)20/h5-6H,3-4H2,1-2H3,(H2,12,16) |

Clé InChI |

AEXNOAJCLJXOTG-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-3,5-dinitrobenzamide typically involves the nitration of a diethylamino-substituted benzamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process can be summarized as follows:

Nitration: The diethylamino-substituted benzamide is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce nitro groups at the 3 and 5 positions of the benzamide ring.

Purification: The reaction mixture is then neutralized, and the product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of 2-(Diethylamino)-3,5-dinitrobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Diethylamino)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products Formed

Reduction: The major product is 2-(Diethylamino)-3,5-diaminobenzamide.

Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.

Applications De Recherche Scientifique

2-(Diethylamino)-3,5-dinitrobenzamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-(Diethylamino)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylamino group may also play a role in modulating the compound’s interaction with biological membranes and proteins.

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects on Bioactivity: Nitro Groups: The 3,5-dinitro configuration is critical for antitubercular activity across analogues. Electron-withdrawing nitro groups likely enhance interactions with bacterial enzymes or DNA . Amino/Alkylamino Groups: The diethylamino group in 2-(Diethylamino)-3,5-dinitrobenzamide improves solubility compared to non-polar substituents (e.g., azide or ester groups), but may reduce membrane permeability due to its basicity. Fused-Ring Derivatives: Compounds with fused aromatic moieties (e.g., quinoline or naphthalene rings) exhibit superior MIC values, likely due to increased planarity and target binding affinity .

Synthetic Accessibility: 2-(Diethylamino)-3,5-dinitrobenzamide is synthesized via sequential substitution and conjugation steps, achieving moderate yields (14–55% in final steps) . Azide- and fused-ring derivatives require additional steps (e.g., Staudinger reaction or cyclization), but may achieve higher yields (up to 97%) in intermediate stages .

Activity vs. Toxicity Trade-offs: While fused-ring derivatives show potent activity, their higher molecular weights (>400 Da) may challenge pharmacokinetic properties (e.g., absorption and metabolism) . 2-(Diethylamino)-3,5-dinitrobenzamide’s smaller size (312 Da) suggests better bioavailability but may necessitate higher dosages due to moderate MIC values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.